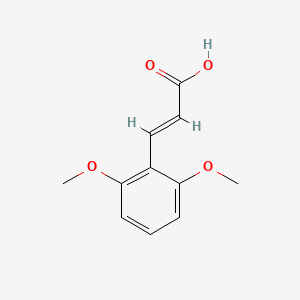

(E)-3-(2,6-dimethoxyphenyl)acrylic acid

Descripción

Propiedades

IUPAC Name |

3-(2,6-dimethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILLCJDOWRLEMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353205 |

Source

|

| Record name | 3-(2,6-dimethoxyphenyl)prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76197-69-8 |

Source

|

| Record name | 3-(2,6-dimethoxyphenyl)prop-2-enoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Decoding the In Vitro Mechanisms of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid: From Pharmacophore Engineering to Rhizosphere Ecology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(E)-3-(2,6-dimethoxyphenyl)acrylic acid—commonly referred to as 2,6-dimethoxycinnamic acid (2,6-DMCA)—is a multifaceted cinnamic acid derivative with highly divergent in vitro mechanisms depending on its chemical state. As a conjugated pharmacophore , it is a critical building block in the synthesis of advanced prodrugs that induce targeted ferroptosis in Triple Negative Breast Cancer (TNBC) cells. As an unconjugated phytochemical , it acts as a secondary plant metabolite in the rhizosphere, modulating the activity of soil microbiota. This whitepaper dissects the dualistic in vitro mechanisms of 2,6-DMCA, providing field-proven methodologies and self-validating protocols for both oncological and ecological applications.

Conjugated Pharmacodynamics: The 2,6-DMCA Moiety in Targeted Oncology

In modern drug development, the parent molecules of many natural products (such as parthenolide derivatives) exhibit potent anti-tumor activity but fail in clinical translation due to poor aqueous solubility and low cellular permeability.

To bypass this bottleneck, researchers utilize 2,6-DMCA as a covalently linked esterification moiety. Through EDCI/DMAP-mediated coupling, 2,6-DMCA is fused to active lactones to create highly soluble prodrugs (e.g., Compound 13)[1].

Mechanism of Action: GPX4 Ubiquitination and Ferroptosis

Once the 2,6-DMCA-conjugated prodrug enters the aqueous intracellular environment of TNBC cells (pH ~7.4), the ester bond undergoes gradual hydrolytic cleavage. This controlled release mechanism liberates the active pharmacophore (DMOCPTL) alongside free 2,6-DMCA[1].

The released active moiety directly binds to Glutathione Peroxidase 4 (GPX4). Rather than acting as a simple competitive inhibitor, the binding event triggers the proteasomal ubiquitination of GPX4 [1]. The subsequent degradation of GPX4 disables the cell's primary lipid peroxide scavenging system, leading to a lethal accumulation of lipid reactive oxygen species (ROS), culminating in ferroptosis and mitochondria-mediated apoptosis[1].

Fig 1: Mechanism of 2,6-DMCA conjugated prodrugs inducing GPX4-mediated ferroptosis.

Unconjugated Phytochemical Dynamics: Rhizosphere Interactions

Beyond synthetic oncology, unconjugated (E)-3-(2,6-dimethoxyphenyl)acrylic acid is naturally synthesized by perennial grasses such as Brachiaria humidicola. It is exuded from the roots into the soil to interact with the local microbiome, a process heavily studied in the context of Biological Nitrification Inhibition (BNI).

Mechanism of Action: Microbial Modulation

In in vitro liquid culture assays utilizing Nitrosomonas europaea, root exudates are tested for their ability to inhibit ammonia monooxygenase (AMO), the enzyme responsible for converting ammonia to nitrite.

Interestingly, while other exudates from the same plant (like vanillin) act as potent AMO inhibitors, isolated fractions of both trans- and cis--2,6-DMCA do not inhibit nitrification. Instead, in vitro data reveals that unconjugated 2,6-DMCA exerts a weak stimulatory effect on N. europaea[2]. This indicates that 2,6-DMCA acts as a localized carbon source or a synergistic signaling molecule in the rhizosphere, rather than a direct enzymatic inhibitor[2].

Quantitative Data Summary

Table 1: Comparative In Vitro BNI Activity of B. humidicola Root Exudates

| Metabolite | Structural Class | ED50 (µg/mL) | In Vitro Effect on N. europaea |

| Vanillin | Phenolic Aldehyde | ~12.5 | Strong Inhibition |

| 3-epi-brachialactone | Fusicoccane Diterpene | >20.0 | Moderate Inhibition |

| Umbelliferone | Coumarin | ~100.0 | Weak Inhibition |

| (E)-3-(2,6-dimethoxyphenyl)acrylic acid | Cinnamic Acid | N/A | Weak Stimulation |

Data synthesized from isolated root exudate fractions evaluated via N. europaea bioassays[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the core in vitro workflows used to validate the mechanisms described above.

Protocol 1: In Vitro GPX4 Ubiquitination Assay (Oncology)

Objective: Validate the targeted proteasomal degradation of GPX4 by 2,6-DMCA-derived prodrugs.

-

Cell Seeding: Plate MDA-MB-231 (TNBC) cells in logarithmic growth phase into 6-well plates at a density of 1 × 10⁵ cells/mL.

-

Compound Dosing: Treat cells with the 2,6-DMCA prodrug at varying concentrations (0.05 µM to 1.0 µM) and incubate for 24 hours at 37°C.

-

Proteasome Inhibition (Critical Causality Step): Add 10 µM MG-132 to the culture media for the final 4 hours. Causality: Without MG-132, ubiquitinated GPX4 is rapidly degraded by the proteasome, resulting in a false-negative signal during immunoblotting. MG-132 halts degradation, trapping the ubiquitinated proteins for detection.

-

Lysis & Immunoprecipitation: Harvest cells, wash with cold PBS, and lyse in RIPA buffer for 30 minutes on ice. Centrifuge to clear debris. Add GPX4 primary antibody (1:100 dilution) to the supernatant for 2 hours on ice, followed by Protein G agarose beads overnight at 4°C on a rotary shaker.

-

Western Blotting: Elute the captured proteins, run on SDS-PAGE, and probe with anti-Ubiquitin and anti-GPX4 antibodies.

-

Self-Validation Checkpoint: Run a parallel "Input Control" (whole cell lysate without immunoprecipitation). This ensures that any reduction in GPX4 signal in the IP lane is due to targeted degradation, not unequal well loading or baseline cytotoxicity.

Fig 2: Experimental workflow for validating in vitro GPX4 ubiquitination.

Protocol 2: Nitrosomonas europaea Liquid Culture Bioassay (Ecology)

Objective: Assess the direct impact of unconjugated 2,6-DMCA on ammonia monooxygenase (AMO) activity.

-

Culture Preparation: Cultivate N. europaea (ATCC 19718) in ATCC medium 2265 in the dark at 28°C until the culture reaches an optical density (OD600) of 0.05.

-

Compound Isolation: Isolate (E)-3-(2,6-dimethoxyphenyl)acrylic acid from B. humidicola root exudates using semi-preparative HPLC, confirming structure via HRMS and 1D/2D NMR.

-

Dosing: Transfer 1 mL aliquots of the bacterial culture into 24-well plates. Dose with the isolated 2,6-DMCA at concentrations ranging from 0–40 µg/mL.

-

Incubation & Readout: Incubate for 24 hours. Quantify nitrite (NO₂⁻) production spectrophotometrically at 540 nm using the Griess reagent assay. Causality: Nitrite is the direct downstream product of AMO activity. An increase in nitrite directly correlates to the weak stimulatory effect of 2,6-DMCA.

-

Self-Validation Checkpoint: Include a positive inhibition control well treated with 10 µM allylthiourea (ATU), a known AMO inhibitor. If the ATU well fails to suppress nitrite production near 100%, the N. europaea culture's enzymatic integrity is compromised, and the assay must be voided.

Conclusion

The in vitro mechanism of action of (E)-3-(2,6-dimethoxyphenyl)acrylic acid is highly context-dependent. In targeted drug design, its structural integration into prodrugs is a vital pharmacokinetic strategy that enables the targeted ubiquitination of GPX4 and subsequent ferroptosis in aggressive cancers. Conversely, in its natural, unconjugated state within the rhizosphere, it acts as a weak microbial stimulator, highlighting the profound difference between a molecule's role as a synthetic pharmacophore and a natural secondary metabolite.

References

-

Identification of a small molecule as inducer of ferroptosis and apoptosis through ubiquitination of GPX4 in triple negative breast cancer cells. PMC / Springer Nature.1

-

Root exudate fingerprint of Brachiaria humidicola reveals vanillin as a novel and effective nitrification inhibitor. PMC / Frontiers.2

Sources

- 1. Identification of a small molecule as inducer of ferroptosis and apoptosis through ubiquitination of GPX4 in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Root exudate fingerprint of Brachiaria humidicola reveals vanillin as a novel and effective nitrification inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

(E)-3-(2,6-dimethoxyphenyl)acrylic acid molecular weight and physicochemical properties

An In-depth Technical Guide to (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a member of the cinnamic acid derivative family. While its isomers, particularly the 2,4- and 3,4-dimethoxy variants, are well-documented, the 2,6-dimethoxy isomer represents a more specialized area of study. This document consolidates available information on its chemical identity, physicochemical properties, a validated synthesis pathway, and potential areas of application for researchers in organic synthesis and drug discovery. The guide emphasizes the importance of precise isomeric identification and outlines a robust synthetic protocol, providing a foundational resource for its use as a chemical intermediate or research compound.

Introduction and Chemical Context

(E)-3-(2,6-dimethoxyphenyl)acrylic acid belongs to the class of substituted acrylic acids, which are α,β-unsaturated carboxylic acids. The parent compound, acrylic acid (CH₂=CHCOOH), is a fundamental building block for a vast array of polymers and chemical intermediates.[1] The introduction of a phenyl group at the β-position creates cinnamic acid, a core structure in numerous natural products and pharmacologically active molecules.

The specific subject of this guide features a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2 and 6 positions. This substitution pattern is of significant interest for several reasons:

-

Steric Influence: The ortho-methoxy groups exert considerable steric hindrance around the acrylic acid moiety, which can influence the molecule's conformation, crystal packing, and reactivity.

-

Electronic Effects: The methoxy groups are electron-donating, which modifies the electronic properties of the aromatic ring and the conjugated system, impacting its spectroscopic characteristics and interaction with biological targets.

This guide serves to delineate the known properties of the 2,6-dimethoxy isomer and provide a reliable framework for its synthesis and characterization.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the bedrock of reproducible science. The following identifiers and structural representation define (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

-

IUPAC Name: (2E)-3-(2,6-dimethoxyphenyl)prop-2-enoic acid

-

Synonyms: (E)-3-(2,6-Dimethoxyphenyl)acrylic acid

-

CAS Number: Not definitively assigned in the provided search results. Researchers should verify the CAS number with their supplier.

-

Commercial Availability: The compound is available from specialty chemical suppliers, often at a purity of 97% or higher.[4]

Caption: Molecular structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The data for (E)-3-(2,6-dimethoxyphenyl)acrylic acid are summarized below. It is important to note that while the molecular weight is constant across isomers, other properties like melting point are highly specific and should not be inferred from related compounds.

| Property | Value | Source / Comment |

| Molecular Weight | 208.21 g/mol | Calculated based on the molecular formula C₁₁H₁₂O₄.[2][3][5] |

| Appearance | White to off-white solid | Typical appearance for this class of compound.[3][6] |

| Melting Point | Data not available in search results | This property requires experimental determination. Isomers like the 3,4-dimethoxy melt at 181-183 °C, but this is not predictive for the 2,6-isomer.[5] |

| Boiling Point | Data not available in search results | Decomposes upon heating before boiling at atmospheric pressure. |

| Solubility | Soluble in methanol, ethanol | Based on the general solubility of poly(acrylic acid) and related molecules.[7] It is expected to have low solubility in water and non-polar solvents like hexane. |

| pKa (Predicted) | ~4.0 - 4.5 | The pKa of the parent acrylic acid is 4.25.[1] Substituents on the phenyl ring will have a minor effect, but it is expected to remain a weak acid. |

| LogP (Predicted) | 1.5 - 2.5 | This value suggests moderate lipophilicity. The LogP of the parent acrylic acid is 0.28.[1] The addition of the dimethoxyphenyl group significantly increases lipophilicity. |

Synthesis Protocol: Knoevenagel Condensation

A reliable and widely used method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[8]

For the synthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, the reactants are 2,6-dimethoxybenzaldehyde and a suitable active methylene compound like malonic acid or 2-methoxyethyl cyanoacetate, the latter of which can be subsequently hydrolyzed to the desired carboxylic acid.[8] Piperidine is often used as the base catalyst.[8]

Experimental Workflow

-

Reactant Dissolution: 2,6-dimethoxybenzaldehyde and 2-methoxyethyl cyanoacetate are dissolved in a suitable solvent, such as toluene.

-

Catalyst Addition: A catalytic amount of piperidine is added to the solution.

-

Reaction: The mixture is heated to reflux, often with removal of water using a Dean-Stark apparatus to drive the reaction to completion.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the intermediate product is isolated.

-

Hydrolysis: The resulting ester or cyano-intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Caption: Workflow for the synthesis via Knoevenagel condensation.

Spectroscopic Characterization

Unambiguous characterization is essential and is typically achieved through a combination of spectroscopic methods. While specific spectra for this isomer were not found in the search results, the expected chemical shifts and signals can be predicted based on its structure and data from related compounds.[9][10]

-

¹H NMR: Expected signals would include:

-

Two singlets for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

-

A multiplet or distinct signals for the aromatic protons on the phenyl ring (δ 6.5-7.5 ppm).

-

Two doublets for the vinylic protons (-CH=CH-) of the acrylic acid moiety, exhibiting a large coupling constant (J ≈ 16 Hz) characteristic of the trans or (E) configuration.

-

-

¹³C NMR: Key signals would include:

-

A signal for the carboxylic acid carbon (-COOH) around δ 170 ppm.

-

Signals for the vinylic carbons between δ 115-150 ppm.

-

Signals for the aromatic carbons, including two deshielded carbons attached to the methoxy groups.

-

Signals for the methoxy carbons around δ 56 ppm.

-

-

FTIR: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1680 cm⁻¹), and the C=C stretch (~1625 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 208.21, with characteristic fragmentation patterns.

Applications and Research Outlook

While specific applications for (E)-3-(2,6-dimethoxyphenyl)acrylic acid are not extensively documented, its structural motifs suggest several areas of potential utility for researchers:

-

Organic Synthesis: It serves as a valuable building block or intermediate. The acrylic acid moiety can undergo various transformations, including esterification, amidation, and addition reactions across the double bond.

-

Drug Discovery: Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The unique steric and electronic profile of the 2,6-dimethoxy isomer makes it an interesting candidate for screening in biological assays.

-

Materials Science: As a derivative of acrylic acid, it could potentially be used as a monomer for the synthesis of specialty polymers and hydrogels with unique properties conferred by the bulky, substituted phenyl group.[11]

Further research is required to fully characterize the physicochemical properties, spectroscopic data, and biological activity of this specific isomer, representing an opportunity for novel contributions to the field.

References

-

MOLBASE Encyclopedia. 3-(2,6-dimethoxyphenyl)acrylic acid methyl ester|1262097-71-1. [Link]

-

Wikipedia. Acrylic acid. [Link]

-

MDPI. Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. [Link]

-

Drug Discoveries & Therapeutics. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. [Link]

-

BuyChemJapan. (E)-3-(2,6-Dimethoxyphenyl)acrylic acid 97% | AiFChem, an Xtalpi Company. [Link]

-

INCHEM. Acrylic acid (EHC 191, 1997). [Link]

-

Capot Chemical. 14737-89-4 | 3-(3,4-Dimethoxy-phenyl)-acrylic acid. [Link]

-

Ataman Kimya. ACRYLIC ACID. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

-

Polymer Source. Poly(acrylic acid) Sample # P4569-AA Structure: Composition: Mn x 103 PDI 3.4 1.3 Synthesis Procedure. [Link]

-

Der Pharma Chemica. Formulation and evaluation of pH sensitive poly(acrylic acid-co-hydroxy ethyl methacrylate) hydrogels for specific site drug del. [Link]

Sources

- 1. Acrylic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(2,4-Dimethoxyphenyl)acrylic acid | 6972-61-8 [sigmaaldrich.com]

- 3. (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | 14737-89-4 [sigmaaldrich.com]

- 4. (E)-3-(2,6-Dimethoxyphenyl)acrylic acid 97% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 5. 14737-89-4 | 3-(3,4-Dimethoxy-phenyl)-acrylic acid - Capot Chemical [capotchem.com]

- 6. (E)-3-(3,4-Dimethoxyphenyl)acrylic acid | 14737-89-4 [sigmaaldrich.com]

- 7. polymersource.ca [polymersource.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. ddtjournal.com [ddtjournal.com]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid

This guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, a substituted cinnamic acid derivative. The insights and protocols herein are curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-tested methodologies. Our objective is to not only delineate the "how" but to elucidate the "why" behind each critical step, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

(E)-3-(2,6-dimethoxyphenyl)acrylic acid belongs to the class of cinnamic acids, compounds of interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and biological activity. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2] This guide will navigate the complete workflow, from the essential first step of obtaining high-quality single crystals to the final analysis and interpretation of the crystal structure.

Part 1: Crystal Growth - The Foundation of High-Quality Diffraction

The adage "a crystal structure is only as good as the crystal it came from" cannot be overstated. The initial and often most challenging phase of X-ray crystallography is the cultivation of a single, well-ordered crystal of suitable size and quality. For a small organic molecule like (E)-3-(2,6-dimethoxyphenyl)acrylic acid, several classical techniques can be employed.[1][3]

Preliminary Solubility Screening

A systematic approach to solubility testing is paramount. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately to highly soluble at an elevated temperature.

Protocol: Solubility Screening

-

Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof).

-

Small-Scale Testing: In separate small vials, add approximately 1-2 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

-

Solvent Addition: Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

-

Heating and Cooling: For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture until the solid dissolves. Allow the solution to cool slowly to room temperature and then refrigerate. Observe for crystal formation.

Crystallization Methodologies

Based on the solubility screening, an appropriate crystallization method can be selected.

This is often the simplest and most successful method. A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks.

Protocol: Slow Evaporation

-

Prepare a solution of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in a suitable solvent, ensuring it is just below saturation.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes to allow for slow evaporation.

-

Store the vial in a vibration-free environment and monitor for crystal growth.

This technique is particularly useful when only small amounts of the compound are available.[4] A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

Protocol: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

-

Place this solution in a small, open vial.

-

In a larger, sealable jar, add a larger volume of a volatile solvent in which the compound is insoluble (the "anti-solvent").

-

Place the small vial inside the larger jar, ensuring the liquid levels are such that the two solutions do not mix.

-

Seal the jar and leave it undisturbed.

In this method, an "anti-solvent" is slowly added to a solution of the compound, causing the solubility to decrease and promoting crystallization.[4]

Protocol: Antisolvent Crystallization

-

Dissolve the compound in a minimum amount of a "good" solvent.

-

Slowly, and with gentle agitation, add a "poor" solvent (the anti-solvent) in which the compound is insoluble but miscible with the "good" solvent.

-

Continue adding the anti-solvent until the solution becomes slightly turbid.

-

If turbidity persists, add a small amount of the "good" solvent to redissolve the precipitate.

-

Seal the container and allow it to stand undisturbed.

Part 2: X-ray Diffraction - From Crystal to Diffraction Pattern

Once a suitable single crystal is obtained, the next step is to subject it to X-ray diffraction analysis. This process involves mounting the crystal, centering it in the X-ray beam, and collecting the diffraction data.[5][6]

Instrumentation

Modern single-crystal X-ray diffractometers consist of three main components: an X-ray source, a goniometer for orienting the crystal, and a detector.[7][8]

| Component | Description |

| X-ray Source | Typically a sealed X-ray tube with a copper or molybdenum anode, or a more brilliant microfocus source. Synchrotron radiation provides the highest intensity X-rays. |

| Goniometer | A multi-axis stage that allows the crystal to be precisely rotated to different orientations. |

| Detector | A sensitive area detector, such as a CCD or CMOS-based detector, that records the positions and intensities of the diffracted X-ray beams. |

Data Collection

The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible. This is achieved by rotating the crystal in the X-ray beam and collecting a series of diffraction images.[9]

Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and improve data quality.

-

Unit Cell Determination: A short series of diffraction images are collected to locate the reflections and determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a specific angular range while exposing it to X-rays.

-

Data Integration and Scaling: The collected images are processed to measure the intensity of each reflection and apply corrections for various experimental factors. The data is then scaled and merged to produce a final reflection file.

Caption: Workflow from single crystal to reflection data file.

Part 3: Structure Solution and Refinement - Decoding the Data

The reflection file contains the intensities of the diffracted beams, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. The process of solving a crystal structure involves determining these missing phases to reconstruct the electron density map of the molecule.[10]

Structure Solution

For small molecules like (E)-3-(2,6-dimethoxyphenyl)acrylic acid, direct methods are typically used to solve the phase problem.[10] These methods use statistical relationships between the reflection intensities to derive the initial phases.

Protocol: Structure Solution

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Direct Methods: A direct methods program (e.g., SHELXT) is used to generate an initial set of phases.

-

Electron Density Map: A Fourier transform is applied to the structure factors (with measured amplitudes and calculated phases) to produce an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and an initial molecular model is built.

Structure Refinement

Once an initial model is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12]

Protocol: Structure Refinement

-

Least-Squares Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted using a least-squares minimization procedure to minimize the difference between the observed and calculated structure factor amplitudes.[12]

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of disorder or incorrect atom assignments.

-

Anisotropic Refinement: Non-hydrogen atoms are typically refined with anisotropic displacement parameters to account for their thermal motion.

-

Hydrogen Atom Treatment: Hydrogen atoms are often placed in calculated positions and refined using a riding model.[13]

-

Final Refinement Cycles: The refinement is continued until the model converges and the goodness-of-fit and R-factors are minimized.

Caption: The iterative process of crystal structure solution and refinement.

Part 4: Analysis and Interpretation of the Crystal Structure

With a fully refined crystal structure, a wealth of chemical information can be extracted.

Molecular Geometry

The primary result of a crystal structure analysis is the precise determination of the molecular geometry.

Key Parameters to Analyze:

-

Bond Lengths and Angles: Comparison with standard values can reveal unusual bonding or strain within the molecule.

-

Torsion Angles: These define the conformation of the molecule. For (E)-3-(2,6-dimethoxyphenyl)acrylic acid, the torsion angles will describe the orientation of the dimethoxyphenyl group relative to the acrylic acid moiety.

-

Planarity: The planarity of the aromatic ring and the acrylic acid group should be assessed.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. Identifying and analyzing these interactions is crucial for understanding the solid-state properties of the compound.

Types of Interactions to Investigate:

-

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The formation of hydrogen-bonded dimers or chains is highly likely.

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

-

van der Waals Forces: Weaker, non-specific interactions that contribute to the overall crystal packing.

Validation and Deposition

Before publication, the final crystal structure must be validated to ensure its quality and accuracy. This is typically done using software like PLATON, which checks for a wide range of potential issues. It is standard practice to deposit the final crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make the results accessible to the scientific community.[14][15]

References

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 8. Modern Methods for Rapid X-Ray Diffraction Data Collection from Crystals of Macromolecules | Springer Nature Experiments [experiments.springernature.com]

- 9. portlandpress.com [portlandpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. arxiv.org [arxiv.org]

- 12. imserc.northwestern.edu [imserc.northwestern.edu]

- 13. (E)-2,3-Bis(4-methoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 15. DSpace [repository.kaust.edu.sa]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-3-(2,6-dimethoxyphenyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, explaining the causality behind spectral features based on its unique molecular architecture.

Introduction: The Role of NMR in Structural Verification

(E)-3-(2,6-dimethoxyphenyl)acrylic acid is a derivative of cinnamic acid, a class of compounds with significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and configuration of such organic molecules in solution.

This guide will detail the expected ¹H and ¹³C NMR spectra, provide a robust experimental protocol for data acquisition, and offer a detailed, field-proven interpretation of the spectral data. The analysis is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of electronic and steric effects imparted by the 2,6-dimethoxy substitution pattern.

Experimental Protocol: A Self-Validating System for Data Acquisition

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol describes a self-validating workflow for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation

A standardized approach to sample preparation minimizes variability and ensures data integrity.

-

Mass Measurement: Accurately weigh approximately 5-10 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar compounds. However, for compounds with acidic protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it allows for the observation of exchangeable protons like the carboxylic acid -OH.

-

Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is typically used as the primary internal reference for the ¹H spectrum. For the ¹³C spectrum, the solvent carbon signals (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) are used for referencing.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4 cm) to be within the detection region of the NMR coil.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer.

-

Instrument Tuning: The probe must be tuned to the specific nucleus (¹H or ¹³C) and matched to the impedance of the instrument for maximum sensitivity.

-

Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. The field homogeneity is then optimized through a process called shimming, which is crucial for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 4 to 16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.

-

Spectral Analysis and Structural Elucidation

The molecular structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid possesses key symmetry elements that simplify its NMR spectra. The two methoxy groups are chemically equivalent, as are the protons and carbons at the 3' and 5' positions of the phenyl ring. This symmetry is a critical factor in the assignment of signals.

Caption: Molecular structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to show distinct signals for the vinylic, aromatic, methoxy, and carboxylic acid protons. The analysis below is based on established chemical shift principles and data from analogous cinnamic acid derivatives.[2][3][4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| COOH | ~12.0 | Broad Singlet | - | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.[2][5] |

| Hβ | ~8.10 | Doublet | ~16.0 | 1H | This proton is deshielded by the anisotropic effect of the phenyl ring and the electron-withdrawing carbonyl group. The large J value is characteristic of a trans (E) configuration between the vinylic protons.[3][6] |

| H4' | ~7.35 | Triplet | ~8.4 | 1H | This proton is coupled to the two equivalent H3' and H5' protons, resulting in a triplet. Its chemical shift is influenced by the electron-donating methoxy groups. |

| Hα | ~6.55 | Doublet | ~16.0 | 1H | This proton is coupled to Hβ and is located alpha to the electron-withdrawing carbonyl group, placing it more upfield than Hβ. |

| H3', H5' | ~6.60 | Doublet | ~8.4 | 2H | These protons are equivalent due to symmetry. They are strongly shielded by the ortho-methoxy groups, shifting them significantly upfield into the region typically occupied by vinylic protons. |

| OCH₃ | ~3.90 | Singlet | - | 6H | The two methoxy groups are chemically equivalent and thus produce a single, sharp signal integrating to six protons. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, reflecting the molecular symmetry. The chemical shifts are governed by the hybridization state and the electronic environment of each carbon atom.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O | ~172.0 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. |

| C 2', C 6' | ~158.5 | These carbons are directly attached to the strongly electron-donating methoxy groups, causing a significant downfield (deshielded) shift. |

| C β | ~142.0 | The vinylic carbon beta to the carbonyl group is deshielded relative to Cα. |

| C 4' | ~131.0 | The chemical shift of this aromatic carbon is influenced by the two ortho- and two meta-substituents. |

| C α | ~118.5 | This vinylic carbon is shielded relative to Cβ due to its proximity to the carbonyl carbon. |

| C 1' | ~113.0 | This ipso-carbon is shielded by the two ortho-methoxy groups. Its signal is often of lower intensity. |

| C 3', C 5' | ~104.5 | These carbons are strongly shielded by the direct electron-donating resonance effect of the ortho- and para-methoxy groups, shifting them significantly upfield. |

| OC H₃ | ~56.0 | The methoxy carbons appear in a characteristic region for sp³ carbons attached to an oxygen atom. |

Workflow for Structural Confirmation

The process of confirming a chemical structure using NMR spectroscopy follows a logical and systematic path. This workflow ensures that all available data is used to build a coherent and verifiable structural hypothesis.

Caption: Standard workflow for NMR-based molecular structure confirmation.

Conclusion

The detailed analysis of ¹H and ¹³C NMR spectra provides irrefutable evidence for the structure of (E)-3-(2,6-dimethoxyphenyl)acrylic acid. The predicted chemical shifts, coupling constants, and signal multiplicities form a unique spectral fingerprint. Key diagnostic features include the large (~16.0 Hz) coupling constant between the vinylic protons, confirming the (E)-stereochemistry, and the simplified pattern of the aromatic signals, which validates the symmetric 2,6-disubstitution pattern. This guide serves as a robust framework for the characterization of this compound and demonstrates the application of fundamental NMR principles to complex structure elucidation challenges.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

(n.d.). 13C NMR (126 MHz, DMSO) δ 164.25, 148.69, 147.44, 147.18, 135.60, 130.86, 130.24, 128.20, 120.61, 116.03, 114.79, 112.57, 111.8. Retrieved from [Link]

-

Abraham, R., & PeriaKaruppan, P. (2018). A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, March 10). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

MDPI. (2023, March 23). Photodimerization of (E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in the Crystalline Solid State. Retrieved from [Link]

-

Elsevier. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

-

Kubinyi, H. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

Sources

- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (E)-3-(2,6-dimethoxyphenyl)acrylic Acid Derivatives

Introduction: Navigating the Unique Structural Landscape of 2,6-Dimethoxyphenyl Acrylic Acid Derivatives

The (E)-3-(2,6-dimethoxyphenyl)acrylic acid scaffold represents a class of compounds with significant therapeutic potential, owing to its structural resemblance to various bioactive natural products and synthetic molecules.[1][2] The defining feature of this series is the presence of two methoxy groups flanking the phenyl-acrylic acid linkage. This 2,6-substitution pattern introduces significant steric hindrance around the aromatic ring, which is anticipated to profoundly influence the pharmacokinetic (PK) profile. Specifically, this steric shield may protect the molecule from rapid metabolism by cytochrome P450 (CYP) enzymes, potentially leading to increased metabolic stability and a longer in vivo half-life compared to less hindered analogues.[2]

However, this same structural feature presents challenges. The bulky nature of the 2,6-dimethoxy substitution could also impact solubility, permeability, and interaction with drug transporters, all of which are critical determinants of oral bioavailability. Therefore, a comprehensive and methodically staged pharmacokinetic characterization is paramount to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives and to guide their development as potential therapeutic agents.

This technical guide, written from the perspective of a seasoned application scientist, provides a robust framework for the preclinical pharmacokinetic profiling of (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for a suite of in vitro and in vivo assays designed to de-risk and advance promising candidates.

Part 1: Foundational In Vitro ADME Profiling: A Phased Approach

Early-stage drug discovery necessitates a tiered approach to ADME screening, allowing for the rapid prioritization of compounds with favorable pharmacokinetic properties.[3][4][5] The following in vitro assays form the cornerstone of this initial characterization.

Metabolic Stability in Liver Microsomes: Gauging Intrinsic Clearance

The primary objective of this assay is to assess the intrinsic clearance (CLint) of the derivatives in the principal organ of drug metabolism, the liver.[3][6][7][8] Given the steric hindrance of the 2,6-dimethoxy motif, we hypothesize that these compounds may exhibit moderate to low clearance. However, potential O-demethylation remains a plausible metabolic pathway.[9]

-

Preparation of Reagents:

-

Pooled liver microsomes (human, rat, mouse) are thawed on ice.

-

A working solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

-

An NADPH-regenerating system is prepared to ensure sustained enzymatic activity.

-

Phosphate buffer (pH 7.4) is pre-warmed to 37°C.

-

-

Incubation:

-

In a 96-well plate, the test compound is added to pre-warmed phosphate buffer to a final concentration of 1 µM.

-

The reaction is initiated by the addition of liver microsomes (final protein concentration of 0.5 mg/mL) and the NADPH-regenerating system.

-

The plate is incubated at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Termination:

-

Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction is immediately quenched by transferring the aliquot to a new plate containing ice-cold acetonitrile with an internal standard to precipitate proteins and halt enzymatic activity.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to pellet the precipitated protein.

-

The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is plotted against time.

-

The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

-

The intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

-

-

Rationale for Microsomes: Liver microsomes are a cost-effective and high-throughput model containing a rich complement of Phase I metabolizing enzymes, particularly CYPs.[6][7]

-

NADPH-Regenerating System: The inclusion of an NADPH-regenerating system is critical for sustaining the activity of CYP enzymes throughout the incubation period.[10]

-

Control Wells: Including wells without NADPH helps to distinguish between enzymatic degradation and chemical instability of the compound.[6]

-

Reference Compounds: Running compounds with known low, medium, and high clearance in parallel validates the performance of the microsomal batch and the overall assay.[6]

Visualizing the In Vitro Metabolic Stability Workflow

Caption: Workflow for the in vitro microsomal stability assay.

Plasma Protein Binding: Determining the Unbound Fraction

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical parameter that influences its distribution, clearance, and pharmacological activity.[11][12][13][14] Only the unbound (free) fraction of the drug is available to interact with its target and to be cleared from the body. Given the lipophilic nature of the 2,6-dimethoxyphenyl acrylic acid scaffold, a moderate to high degree of plasma protein binding is anticipated.

-

Apparatus Setup:

-

A 96-well equilibrium dialysis apparatus with semi-permeable membranes (typically 12-14 kDa MWCO) is used.

-

-

Sample Preparation:

-

The test compound is spiked into pooled plasma (human, rat, mouse) at a final concentration of 1-5 µM.

-

The same volume of dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the adjacent chamber of each well.

-

-

Dialysis:

-

The dialysis plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

-

-

Sample Collection and Analysis:

-

After incubation, equal aliquots are taken from both the plasma and buffer chambers.

-

To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix.

-

Proteins are precipitated with ice-cold acetonitrile containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method.

-

-

Data Analysis:

-

The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

-

Percent bound is calculated as (1 - fu) * 100.

-

-

Equilibrium Dialysis as the Gold Standard: This method is considered the gold standard as it minimizes experimental artifacts and provides a direct measure of the unbound drug concentration at equilibrium.[11][14]

-

Matrix Matching: Matching the matrix of the plasma and buffer samples before protein precipitation is crucial to correct for any potential matrix effects during LC-MS/MS analysis, thereby ensuring analytical accuracy.[13]

-

Warfarin as a Control: Including a highly bound compound like warfarin serves as a positive control to validate the integrity of the dialysis membrane and the overall assay performance.[13]

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is essential to determine if the (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives inhibit major CYP isoforms, as this can lead to clinically significant drug-drug interactions (DDIs).[15][16][17][18] The potential for CYP inhibition is evaluated by measuring the IC50 value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP enzyme's activity.

-

Reagent Preparation:

-

Pooled human liver microsomes are used as the enzyme source.

-

A panel of specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) is prepared.

-

The test compound is serially diluted to create a range of concentrations.

-

-

Incubation:

-

The test compound, human liver microsomes, and the specific CYP probe substrate are pre-incubated at 37°C.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

-

Reaction Termination and Sample Processing:

-

After a short incubation period (e.g., 10-15 minutes), the reaction is terminated with ice-cold acetonitrile containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

The rate of metabolite formation is compared to a vehicle control (no test compound).

-

The percent inhibition at each concentration of the test compound is calculated.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

-

Probe Substrates: The use of well-characterized, isoform-specific probe substrates allows for the assessment of inhibition of individual CYP enzymes.[16]

-

Known Inhibitors as Controls: Including known potent inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4) as positive controls validates the assay's sensitivity and accuracy.[16]

-

Pre-incubation Step: A pre-incubation of the test compound with microsomes before adding the probe substrate can help to identify time-dependent inhibition.[17]

Data Presentation: In Vitro ADME Profile Summary

| Derivative | Microsomal Stability (t½, min) | Plasma Protein Binding (% Bound) | CYP3A4 Inhibition (IC50, µM) |

| Compound X | > 60 | 95.2 | > 50 |

| Compound Y | 45 | 88.5 | 25.1 |

| Compound Z | 20 | 98.9 | 8.7 |

| Verapamil (Control) | 15 | 90.1 | 2.5 |

Part 2: Definitive In Vivo Pharmacokinetic Profiling in Rodents

Following promising in vitro data, a single-dose in vivo pharmacokinetic study in a rodent model (typically rats or mice) is the next logical step.[19][20][21] This study provides crucial information on the in vivo absorption, distribution, and clearance of the compound, and allows for the determination of key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Study Design and Execution

-

Animal Model and Acclimation:

-

Male Sprague-Dawley rats are acclimatized for at least one week before the study.

-

-

Dose Formulation and Administration:

-

The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).

-

Two groups of animals are used: one for intravenous (IV) administration (e.g., 1-2 mg/kg) and one for oral (PO) administration (e.g., 5-10 mg/kg).

-

-

Blood Sampling:

-

Serial blood samples (approximately 100-200 µL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation and Bioanalysis:

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of the test compound in plasma is quantified using a validated LC-MS/MS bioanalytical method.

-

-

Pharmacokinetic Data Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Key PK parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) are calculated.

-

Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

IV and PO Dosing Arms: The inclusion of both intravenous and oral dosing groups is essential for the calculation of absolute oral bioavailability.[21] The IV dose provides a direct measure of systemic clearance and volume of distribution.

-

Serial Sampling: Collecting multiple blood samples from the same animal reduces inter-animal variability and the total number of animals required for the study.[19]

-

Validated Bioanalytical Method: The use of a robust and validated bioanalytical method is critical for generating accurate and reliable plasma concentration data.[1][22]

Visualizing the In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Part 3: Bioanalytical Method Development: The Analytical Backbone

A robust and validated bioanalytical method is the foundation of any pharmacokinetic study. For the (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred analytical technique due to its high sensitivity, selectivity, and throughput.

Key Considerations for Method Development

-

Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for extracting small molecules from plasma.[1]

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid typically provides good peak shape and separation.[1]

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

-

Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variability in sample processing and instrument response.[1]

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

By systematically executing the in vitro and in vivo studies outlined in this guide, researchers can build a comprehensive pharmacokinetic profile of novel (E)-3-(2,6-dimethoxyphenyl)acrylic acid derivatives. The data generated will enable a thorough understanding of their ADME properties, facilitate the selection of lead candidates with desirable pharmacokinetic characteristics, and inform the design of future preclinical and clinical studies. The steric hindrance imparted by the 2,6-dimethoxy substitution presents both an opportunity for enhanced metabolic stability and a challenge for absorption and distribution. The integrated approach described herein provides the necessary framework to navigate these complexities and unlock the therapeutic potential of this promising class of compounds.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

- Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In Springer Protocols.

-

AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

PubMed. (2010, August 15). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

ResearchGate. (2026, February 9). Evaluation of Cytochrome P450 Inhibition Assays Using Human Liver Microsomes by a Cassette Analysis /LC-MS/MS. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

-

protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

-

MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

-

Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

-

National Institutes of Health. (2025, November 20). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

-

PPD. (2025, October 13). Multifaced bioanalytical methods - ADC. Retrieved from [Link]

-

PubMed. (2003, October 5). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Retrieved from [Link]

-

Waters. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Retrieved from [Link]

-

PubMed. (2019, August 15). Investigation of lipophilicity and pharmacokinetic properties of 2-(methoxy)phenylpiperazine dopamine D2 ligands. Retrieved from [Link]

-

National Institutes of Health. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

-

National Institutes of Health. (2022, February 9). The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. Retrieved from [Link]

-

NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

-

XenoTech. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Retrieved from [Link]

-

PubMed Central. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). Bioanalytical Technique, Bioanalytical Expert Case Studies. Retrieved from [Link]

-

PubMed. (2007, June 15). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. Retrieved from [Link]

-

OUCI. (n.d.). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Retrieved from [Link]

-

Research Communities. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

-

National Institutes of Health. (2024, April 22). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

-

PubMed. (2002, November 15). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

-

CDC Stacks. (n.d.). Dermatopharmacokinetics: In Vivo Analysis of Solvents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mttlab.eu [mttlab.eu]

- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 5. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 9. xenotech.com [xenotech.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 14. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. enamine.net [enamine.net]

- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. fda.gov [fda.gov]

- 22. waters.com [waters.com]

Solvation Thermodynamics and High-Throughput Profiling of (E)-3-(2,6-dimethoxyphenyl)acrylic acid

Executive Summary

Understanding the solubility profile of complex organic intermediates is the cornerstone of robust chemical process development. (E)-3-(2,6-dimethoxyphenyl)acrylic acid (also known as trans-2,6-dimethoxycinnamic acid, CAS: 76197-69-8) is a highly versatile building block used in the synthesis of complex macrocycles and pharmaceuticals. This technical guide deconstructs the solvation thermodynamics of this compound, provides a self-validating experimental protocol for solubility determination, and outlines how solvent selection dictates downstream synthetic pathways.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of (E)-3-(2,6-dimethoxyphenyl)acrylic acid, we must first analyze its molecular architecture. The molecule consists of a propenoic acid backbone coupled to a phenyl ring substituted with methoxy groups at the 2 and 6 positions.

From a thermodynamic perspective, dissolution requires breaking the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions to form new solute-solvent interactions.

-

The Carboxylic Acid Moiety: This functional group imparts 1[1]. In non-polar environments, carboxylic acids strongly dimerize via intermolecular hydrogen bonding. To dissolve the compound, a solvent must possess sufficient hydrogen-bond accepting or donating capacity to disrupt these dimers.

-

The 2,6-Dimethoxyphenyl Ring: The presence of the 2,6-dimethoxy groups introduces 1[1]. While the ether oxygens can act as weak hydrogen bond acceptors, the bulky methyl groups increase the overall lipophilicity (hydrophobicity) of the molecule.

Drawing upon the established behavior of the parent compound, cinnamic acid, which is2[2], we can extrapolate a highly accurate solubility profile for the 2,6-dimethoxy derivative.

Quantitative Solubility Profile in Common Solvents

| Solvent Category | Representative Solvents | Expected Solubility (25°C) | Mechanistic Solvation Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bond donation to the carboxylate and methoxy oxygens, effectively breaking crystal lattice dimers. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Favorable dipole-dipole interactions; sufficient polarity to solvate the propenoic acid backbone. |

| Halogenated | Dichloromethane, Chloroform | High | Excellent dispersion forces that favorably interact with the lipophilic dimethoxyphenyl ring. |

| Non-Polar | Hexane, Heptane | Very Low | Lack of polarity and H-bonding capacity; unable to disrupt the strong intermolecular carboxylic acid dimers. |

| Aqueous | Water | Practically Insoluble | The hydrophobic bulk of the aromatic ring thermodynamically overrides the hydration potential of the carboxylate group. |

Protocol: Self-Validating Isothermal Shake-Flask Methodology

In drug development and materials science, a solubility value is only as good as the assay's ability to prove thermodynamic equilibrium and phase purity. The following protocol is a self-validating system designed to prevent common artifacts such as supersaturation or undetected polymorphic transformations.

Step-by-Step Methodology:

-

Solid Excess Preparation: Add ~50 mg of (E)-3-(2,6-dimethoxyphenyl)acrylic acid to a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate). Ensure a visible excess of solid remains; if it fully dissolves, add more solid until a suspension is maintained.

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 25.0°C ± 0.1°C, shaking at 500 RPM for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached, preventing falsely elevated readings from kinetic supersaturation.

-

Phase Separation: Centrifuge the vial at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid.

-

Filtration (Critical Step): Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally solvent-resistant, ensuring no polymer extractables interfere with downstream UV quantification.

-

HPLC-UV Quantification: Dilute the filtrate appropriately and inject it into an HPLC system. Quantify against a 5-point standard curve ( R2>0.999 ).

-

Polymorph Validation (Self-Validation Check): Recover the residual solid from Step 4, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a solvate formation or polymorphic shift, the measured solubility reflects the new crystal form, not the original starting material.

Isothermal shake-flask workflow with integrated polymorphic validation.

Downstream Applications: Solvent-Driven Synthetic Pathways

The solubility profile of (E)-3-(2,6-dimethoxyphenyl)acrylic acid directly dictates its utility in advanced organic synthesis. Because the compound exhibits high solubility in polar organic solvents but remains insoluble in aqueous or highly non-polar media, it is an ideal candidate for heterogeneous catalysis or precipitation-driven reactions.

A prime example of solvent-dependent reactivity is the synthesis of supramolecular hosts. Research demonstrates that3[3]. In these reactions, the choice of solvent (often an alcohol like ethanol for initial esterification, followed by a specific solvent for cyclooligomerization) is critical. The stereoselectivity of the resulting macrocycle is heavily influenced by the 3[3], driving the equilibrium toward the desired rccc isomer.

Acid-catalyzed conversion of 2,6-dimethoxycinnamic acid to calix[4]resorcinarenes.

References

-

ResearchGate, The interaction of octamethoxyresorcinarene with halogenoacetic acids,[Link]

-

Wikipedia, Cinnamic acid,[Link]

Sources

An In-depth Technical Guide to (E)-3-(2,6-dimethoxyphenyl)acrylic Acid: Biosynthesis, Natural Sources, and Synthesis

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

(E)-3-(2,6-dimethoxyphenyl)acrylic acid, a member of the phenylpropanoid family, is a molecule of growing interest in the scientific community. Phenylpropanoids are a diverse class of natural products derived from the shikimate pathway and are known to exhibit a wide range of biological activities. The unique 2,6-dimethoxy substitution pattern on the aromatic ring of this particular acrylic acid derivative suggests potentially novel pharmacological properties, making it a target for further investigation in drug discovery and development. This guide provides a comprehensive overview of the current understanding of its biosynthetic origins, explores potential natural sources, and details a reliable method for its laboratory synthesis.

Part 1: Biosynthetic Pathways - A Journey from Primary Metabolism

The biosynthesis of (E)-3-(2,6-dimethoxyphenyl)acrylic acid originates from the central phenylpropanoid pathway, which itself is fed by the shikimate pathway, a primary metabolic route in plants and microorganisms.[1][2]

The Shikimate Pathway: The Aromatic Precursor

The journey begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), key intermediates of glycolysis and the pentose phosphate pathway, respectively.[3] This initial step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, sets the stage for a series of enzymatic reactions that ultimately yield chorismate. Chorismate is a crucial branch-point metabolite, leading to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3] For the biosynthesis of our target molecule, the pathway proceeds through phenylalanine.

The Phenylpropanoid Pathway: Building the Cinnamic Acid Scaffold

The general phenylpropanoid pathway transforms L-phenylalanine into a variety of important secondary metabolites.[4][5]

-

Deamination: The first committed step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[4][5]

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[4]

The Enigma of 2,6-Dimethoxylation: A Hypothetical Pathway

The specific enzymatic steps leading to the 2,6-dimethoxy substitution pattern on the phenyl ring of cinnamic acid are not yet fully elucidated for this particular molecule. However, based on known enzymatic reactions in phenylpropanoid biosynthesis, a hypothetical pathway can be proposed. This would likely involve a series of hydroxylation and subsequent O-methylation steps.

It is plausible that a precursor, such as cinnamic acid or a hydroxylated intermediate, undergoes hydroxylation at the 2 and 6 positions. This would be followed by two specific O-methylation events catalyzed by O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The regioselectivity of these OMTs is crucial in determining the final substitution pattern.[1][6] The biosynthesis of 2,6-dihydroxybenzoic acid has been achieved through enzymatic carboxylation of resorcinol, suggesting the potential for di-hydroxylated precursors in related pathways.[1][7][8]

Caption: Hypothetical biosynthetic pathway of (E)-3-(2,6-dimethoxyphenyl)acrylic acid.

Part 2: Natural Sources and Extraction

As of the current scientific literature, the natural occurrence of (E)-3-(2,6-dimethoxyphenyl)acrylic acid in specific plant or microbial species has not been definitively reported. While various cinnamic acid derivatives are widespread in the plant kingdom, the 2,6-dimethoxy substitution pattern appears to be less common.[9]